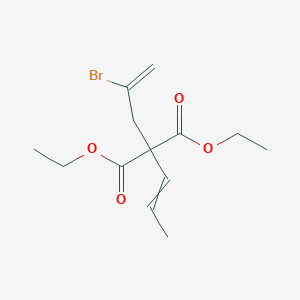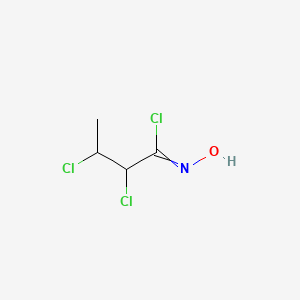
2,3-Dichloro-N-hydroxybutanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-N-hydroxybutanimidoyl chloride is an organic compound with the molecular formula C₄H₆Cl₃NO It is characterized by the presence of two chlorine atoms, a hydroxyl group, and an imidoyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-hydroxybutanimidoyl chloride typically involves the chlorination of N-hydroxybutanimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 3 positions. Common reagents used in this process include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
化学反应分析
Types of Reactions
2,3-Dichloro-N-hydroxybutanimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2,3-Dichloro-N-hydroxybutanimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichloro-N-hydroxybutanimidoyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-N-hydroxybutanamide
- 2,3-Dichloro-N-hydroxybutanone
- 2,3-Dichloro-N-hydroxybutanoic acid
Uniqueness
2,3-Dichloro-N-hydroxybutanimidoyl chloride is unique due to its specific functional groups and reactivity
属性
CAS 编号 |
112998-02-4 |
|---|---|
分子式 |
C4H6Cl3NO |
分子量 |
190.45 g/mol |
IUPAC 名称 |
2,3-dichloro-N-hydroxybutanimidoyl chloride |
InChI |
InChI=1S/C4H6Cl3NO/c1-2(5)3(6)4(7)8-9/h2-3,9H,1H3 |
InChI 键 |
LFQPTTRIJBUJAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=NO)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


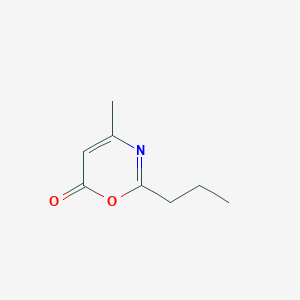
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
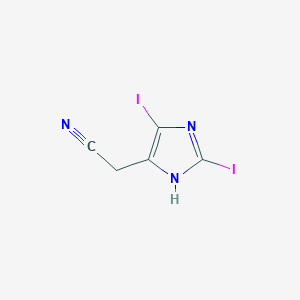
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
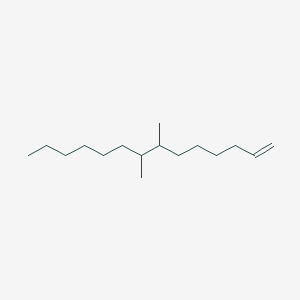
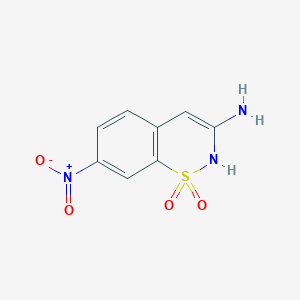

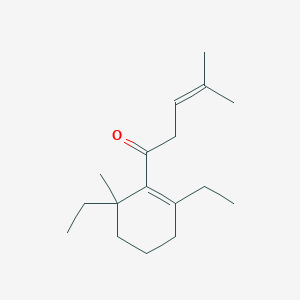
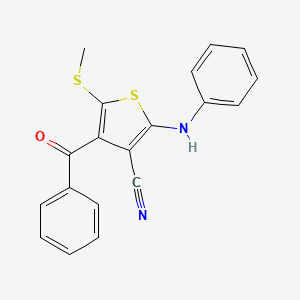
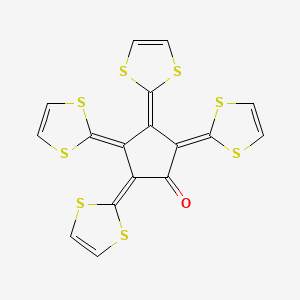
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
